molecular formula C11H10F3NO2 B1604986 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 785-74-0

3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B1604986
CAS No.: 785-74-0
M. Wt: 245.2 g/mol
InChI Key: YOTPJLYOOXQHKX-UHFFFAOYSA-N
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Description

3-Oxo-N-[3-(trifluoromethyl)phenyl]butanamide (CAS: 785-74-0) is a fluorinated amide derivative with the molecular formula C₁₁H₁₀F₃NO₂ and a molecular weight of 245.20 g/mol . It features a butanamide backbone substituted with a ketone group at the 3-position and a 3-(trifluoromethyl)phenyl moiety on the amide nitrogen. Key physicochemical properties include:

  • LogP: 2.696 (indicating moderate lipophilicity)
  • Boiling point: 361.1 ± 42.0 °C
  • Density: 1.3 ± 0.1 g/cm³
  • Hydrogen bond donors/acceptors: 1/3 .

The compound’s trifluoromethyl group enhances metabolic stability and bioavailability, making it relevant in medicinal chemistry for targeting proteins like STAT3 .

Preparation Methods

Amidation of Ethyl Acetoacetate with 3-(Trifluoromethyl)aniline

The key initial step involves condensation of ethyl acetoacetate with 3-(trifluoromethyl)aniline to yield 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide.

  • Reaction Conditions :

    • Reflux in aromatic hydrocarbon solvents such as toluene, xylene, nitrobenzene, or benzene.
    • Reaction time approximately 48 hours to ensure completion.
    • Post-reaction concentration and purification typically performed by column chromatography to isolate the pure amide.
  • Solvent Selection : Aromatic hydrocarbons are preferred for their ability to dissolve both reactants and withstand reflux conditions without decomposition.

  • Mechanism : The amine group of 3-(trifluoromethyl)aniline attacks the carbonyl carbon of ethyl acetoacetate, forming an amide bond with elimination of ethanol.

This method is well-documented for the 4-trifluoromethyl isomer and is applicable to the 3-substituted aniline as well, given the similar reactivity profile.

Bromination of this compound

Following amidation, selective bromination at the alpha-position to the keto group can be performed to yield 2-bromo-3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide, an important intermediate for further functionalization.

  • Brominating Agents :

    • Bromine (Br2)
    • Hydrogen bromide (HBr)
    • N-bromosuccinimide (NBS)
    • 4-(Dimethylamino)pyridinium bromide perbromide
    • Pyridinium hydrobromide
  • Solvents :

    • Chlorinated solvents such as dichloromethane, dichloroethane, chloroform, carbon tetrachloride.
    • Aromatic hydrocarbons like toluene, xylene, nitrobenzene, benzene, cyclohexane, or mixtures thereof.
  • Reaction Conditions :

    • Typically performed at room temperature.
    • After reaction completion, aqueous workup involves addition of deionized water, separation of organic and aqueous layers, extraction of aqueous phase with ethyl acetate, washing organic layers with brine, drying over sodium sulfate, and concentration to isolate the brominated product.
  • Yields : Reported yields for the analogous 4-substituted brominated intermediate range from 51% to 67% depending on the brominating agent and conditions.

Alternative Oxidative Halogenation Approaches

Recent research has introduced oxidative halogenation methods for 3-oxo-butanamides using hypervalent iodine reagents and Lewis acids:

  • Reagents :

    • Diacetoxyiodobenzene (PhI(OAc)2, DIB) as oxidant.
    • Lewis acids such as ZnCl2, FeCl3 to facilitate halogenation.
    • Halogen sources include TMSBr, lithium halide, or pyridinium halide.
  • Solvents : Dioxane or DMF have been found effective.

  • Advantages :

    • Mild conditions at room temperature.
    • High selectivity for 2,2-dihalo substitution on the acetamide.
    • Broad substrate scope including various N-phenyl substituted 3-oxo-butanamides.
  • Mechanistic Insight : The process involves oxidative cleavage and halogenation, enabling the synthesis of 2,2-dihalo-N-phenylacetamides which can be further manipulated chemically.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Amidation Ethyl acetoacetate + 3-(trifluoromethyl)aniline Toluene, xylene, benzene, nitrobenzene Reflux (~48 hours) Not explicitly reported; typically good Requires purification by column chromatography
Bromination Br2, HBr, NBS, or pyridinium bromide derivatives Dichloromethane, chloroform, toluene, etc. Room temperature 51–67 Workup includes aqueous extraction, drying, and concentration
Oxidative halogenation (alt) PhI(OAc)2 + Lewis acid (ZnCl2, FeCl3) + halide source Dioxane, DMF Room temperature Good to excellent Enables 2,2-dihalo substitution; mild and selective method

Research Findings and Industrial Relevance

  • The amidation and bromination steps form the foundational synthetic route for this compound and its derivatives, which are intermediates in pharmaceutical synthesis such as Teriflunomide.
  • Industrial production scales up these reactions with rigorous quality control using NMR, HPLC, LC-MS, and UPLC to ensure purity and consistency.
  • The choice of brominating agent and solvent impacts yield and purity, with N-bromosuccinimide and dichloromethane being common choices for laboratory synthesis.
  • Oxidative halogenation methods provide novel pathways for functionalization, expanding the chemical space accessible from 3-oxo-butanamides.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Amines or alcohols.

  • Substitution: Cyanides or other substituted derivatives.

Scientific Research Applications

3-Oxo-N-[3-(trifluoromethyl)phenyl]butanamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the role of trifluoromethyl groups in biological systems.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for designing new therapeutic agents.

  • Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers of the Trifluoromethyl Group

The trifluoromethyl group’s position on the phenyl ring significantly impacts molecular interactions and bioactivity:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
3-Oxo-N-[3-(trifluoromethyl)phenyl]butanamide 3-position C₁₁H₁₀F₃NO₂ 245.20 Targets STAT3 ; LogP = 2.696
3-Oxo-N-[4-(trifluoromethyl)phenyl]butanamide 4-position C₁₁H₁₀F₃NO₂ 245.20 Similar lipophilicity (LogP ~2.7); lower STAT3 inhibition compared to 3-position isomer
3-Oxo-N-[2-(trifluoromethyl)phenyl]butanamide 2-position C₁₁H₁₀F₃NO₂ 245.20 Reduced steric accessibility; no reported bioactivity

Key Insight : The 3-trifluoromethyl isomer shows superior STAT3 inhibition due to optimal spatial alignment with hydrophobic pockets in target proteins .

Butanamide Derivatives with Varied Substituents

Modifications to the amide or ketone groups alter physicochemical and biological profiles:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
N,N'-Phenylenebis[3-oxobutanamide] Bis-amide linker C₁₄H₁₆N₂O₄ 280.29 Higher rigidity; used in polymer synthesis
3-Oxo-N,N-di(propan-2-yl)butanamide Diisopropyl amine C₁₀H₁₉NO₂ 193.27 Enhanced solubility (LogP = 1.2); no trifluoromethyl group
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate Ester group (vs. amide) C₁₁H₁₁NO₅ 237.21 Lower thermal stability (bp: ~250 °C)

Key Insight : The trifluoromethylphenyl amide in the target compound provides a balance between lipophilicity and target engagement compared to esters or aliphatic amines.

Bioactive Analogues in STAT3 Inhibition

Chimera compounds derived from 3-oxo-N-(trifluoromethylphenyl)butanamide show varied efficacy:

Compound Name Structure STAT3 Inhibition (IC₅₀) Notes
(+)-1 (Cinnoline derivative) Hexahydrobenzo[h]cinnoline core ~50 μM Moderate activity; poor SH2 domain binding
Cryptotanshinone (Reference) Diterpenoid 5 μM Higher potency due to planar aromatic system
This compound Simple amide Not reported Predicted activity via docking studies

Key Insight : While the target compound lacks the complex scaffold of advanced STAT3 inhibitors, its simplicity allows for easier synthetic optimization.

Biological Activity

3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group enhances the compound's metabolic stability and lipid solubility, which may contribute to its interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate carboxylic acids with amines. The following synthetic route is commonly employed:

  • Starting Materials :
    • 3-(trifluoromethyl)aniline
    • Butyric anhydride or butyric acid derivatives
  • Reaction Conditions :
    • The reaction is conducted under controlled temperatures, often using solvents such as dichloromethane or dimethylformamide (DMF).
    • Catalysts may be employed to enhance yield.
  • Purification :
    • Products are purified using chromatography techniques.

Anticonvulsant Activity

Research has shown that compounds structurally related to this compound exhibit anticonvulsant properties. A study evaluated a series of butanamides for their efficacy in a seizure model (scPTZ seizure model). The results indicated that certain derivatives demonstrated significant protection against seizures, suggesting a potential therapeutic role in epilepsy management .

Antinociceptive Activity

The antinociceptive effects of this compound have been explored in various animal models. The compound's ability to reduce pain responses was assessed using the formalin test and hot plate test, where it showed promising results comparable to established analgesics like valproic acid .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The trifluoromethyl group facilitates strong interactions with enzymes due to its electron-withdrawing nature, enhancing binding affinity and inhibitory potential against targets such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .
  • Receptor Interaction : The compound may also interact with neurotransmitter receptors, influencing pathways involved in pain perception and seizure activity.

Case Studies and Research Findings

StudyFindings
Obniska et al. (2020)Identified anticonvulsant properties in related butanamides; significant protection observed in seizure models .
Góra et al. (2020)Demonstrated antinociceptive effects comparable to traditional analgesics; effective in reducing pain responses in animal models .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide in synthetic chemistry research?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of the trifluoromethyl group (δ ~110-120 ppm for 19F^{19}\text{F}) and the carbonyl moiety (δ ~170-180 ppm for 13C^{13}\text{C}). High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as batch-specific certificates of analysis often employ this method . Mass spectrometry (MS) can validate molecular weight (expected m/z ~279.64 for [M+H]+^+) .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

  • Methodological Answer : Although the compound is not classified under GHS, standard precautions include using nitrile gloves, lab coats, and eye protection. Avoid inhalation of dust; work in a fume hood if handling large quantities. In case of eye contact, rinse with water for 15 minutes. Store at room temperature in a tightly sealed container .

Q. What spectroscopic features (e.g., IR, NMR) are key to identifying this compound?

  • Methodological Answer : Infrared spectroscopy (IR) will show strong absorption bands at ~1680 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-F stretching). In 1H^{1}\text{H} NMR, the aromatic protons adjacent to the trifluoromethyl group appear as a singlet due to the electron-withdrawing effect of CF3_3. The β-ketoamide moiety may exhibit tautomerism, requiring variable-temperature NMR for resolution .

Q. What are the storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store in a cool, dry environment (room temperature) away from moisture and oxidizing agents. Use amber glass vials to minimize photodegradation. Stability data from safety sheets indicate no decomposition under recommended conditions for at least two years .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound across different studies?

  • Methodological Answer : Perform a systematic review of reaction parameters:

  • Purity of precursors : Use HPLC-validated starting materials (e.g., 3-(trifluoromethyl)aniline).
  • Catalyst optimization : Compare Lewis acids (e.g., ZnCl2_2 vs. BF3_3\cdotOEt2_2) for β-ketoamide formation.
  • Analytical calibration : Standardize quantification methods (e.g., internal standards in 19F^{19}\text{F} NMR).
    Contradictions often arise from unaccounted side reactions; tandem MS/MS can identify byproducts .

Q. What are the mechanistic insights into the role of this compound as a precursor in amphetamine synthesis?

  • Methodological Answer : The β-ketoamide group undergoes reductive amination with reagents like LiAlH4_4 or catalytic hydrogenation to form the primary amine intermediate. The trifluoromethyl group enhances electrophilicity at the carbonyl, facilitating nucleophilic attack. Forensic studies highlight its detection in wastewater via LC-MS/MS, emphasizing its role in clandestine production pathways .

Q. How does the presence of the trifluoromethyl group influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : The CF3_3 group is a strong electron-withdrawing substituent, activating the carbonyl toward nucleophilic addition (e.g., Grignard reagents). However, steric hindrance from the aryl ring may slow reactions. Computational modeling (DFT) can predict regioselectivity in substitutions. Comparative studies with non-fluorinated analogs show 2–3× faster kinetics in SNAr reactions .

Q. What strategies can be employed to optimize the scalability of this compound synthesis while maintaining purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Screen temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry to maximize yield.
  • Continuous-flow chemistry : Reduces side reactions and improves heat dissipation during exothermic steps.
  • In-line purification : Couple synthesis with preparative HPLC to isolate high-purity batches (>99%) .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting ecotoxicity data for this compound in environmental studies?

  • Methodological Answer : Discrepancies in aquatic toxicity (e.g., LC50_{50} variations) may stem from differences in test organisms (Daphnia vs. algae) or metabolite profiling. Conduct:

  • Metabolite identification : Use high-resolution MS to detect degradation products.
  • QSAR modeling : Predict bioaccumulation potential (log P = ~2.1 suggests moderate persistence).
  • Long-term exposure assays : Monitor chronic effects at sub-lethal concentrations .

Properties

IUPAC Name

3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-7(16)5-10(17)15-9-4-2-3-8(6-9)11(12,13)14/h2-4,6H,5H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTPJLYOOXQHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353524
Record name 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785-74-0
Record name 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

m-Trifluoromethyl aniline (32.22 g) in benzene was dissolved in benzene and diketene added slowly with mixing. The reaction mixture was allowed to stand at 25° C. The resulting solid product was recrystallized from ethanol to yield 3'-trifluoromethyl acetoacetanilide.
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Synthesis routes and methods II

Procedure details

A two-liter reaction flask fitted with a magnetic stirrer, heating mantle, dropping funnel, thermometer, water-cooled condenser and Dean Stark trap was charged with 156.2 g (1.2 moles) of ethyl acetoacetate and 400 ml of xylene. The dropping funnel contained 161 g (1.0 mole) of 3-aminobenzotrifluoride and 320 ml xylene. The solution in the reaction pot was heated to 135° and the contents of the dropping funnel were added dropwise over a period of three hours. The low-boiling liquid which accumulated in the Dean Stark trap was periodically drained in order to maintain a reaction temperature of about 135°. After four hours, the reaction was judged to be completed and the reaction solution was cooled. There was added 650 ml of hexane. Cooling in an ice bath yielded a white crystalline precipitate. The product was collected on a vacuum filter and dried in an oven. There was obtained 136.6 g (55.7%) of 3'-trifluoromethylacetoacetanilide, m.p. 109°-10°. N.M.R. (CDCl3) ∂ 2.2 (CH3, keto), 3.5 (CH2), 7.2-7.9 (aromatic), 1.8 (CH3, enol).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide

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